1-(3,5-Dimethylbenzoyl)azetidin-3-amine
Description
Historical Context of Azetidine Derivatives in Organic Chemistry
The development of azetidine chemistry traces its origins to the early twentieth century, with fundamental discoveries establishing the foundation for understanding four-membered nitrogen heterocycles. Azetidine derivatives were first recognized as components of natural products, with azetidine-2-carboxylic acid being identified in 1955 as the first naturally occurring azetidine derivative isolated from Convallaria majalis. This discovery marked a pivotal moment in heterocyclic chemistry, as it demonstrated that despite the significant ring strain associated with four-membered rings, such structures could exist naturally and possess biological relevance.
The historical progression of azetidine research revealed fundamental challenges in synthesis and characterization that distinguished these compounds from their three-membered aziridine analogs and five-membered pyrrolidine counterparts. Early researchers recognized that azetidines occupied a unique position in the spectrum of nitrogen heterocycles, exhibiting ring strain energy of approximately 25.4 kilocalories per mole, which positioned them between the highly strained aziridines at 27.7 kilocalories per mole and the relatively unstrained five-membered rings. This intermediate strain level provided azetidines with both sufficient stability for handling and unique reactivity patterns that could be exploited in synthetic transformations.
The evolution of synthetic methodologies for azetidine preparation reflected broader advances in organic chemistry, with researchers developing increasingly sophisticated approaches to overcome the inherent challenges of forming strained four-membered rings. Traditional methods relied heavily on cyclization reactions and ring transformation processes, while modern approaches have incorporated photocatalysis and metal-mediated reactions to achieve greater selectivity and efficiency. The recognition that azetidines could serve as versatile building blocks for more complex molecular architectures led to sustained research interest throughout the latter half of the twentieth century.
Structural Classification and Nomenclature
The structural classification of this compound requires careful consideration of multiple hierarchical levels within heterocyclic nomenclature systems. At the foundational level, this compound belongs to the broader category of saturated four-membered nitrogen heterocycles, specifically classified as azetidines according to the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry. The parent azetidine structure consists of three carbon atoms and one nitrogen atom arranged in a four-membered ring configuration, with the nitrogen atom serving as the primary heteroatom that defines the compound's chemical behavior.
The systematic nomenclature of this compound reflects its complex substitution pattern, with the benzoyl group attached to the nitrogen atom at position 1 of the azetidine ring and an amino group positioned at carbon 3. The benzoyl substituent itself carries two methyl groups at the 3 and 5 positions of the benzene ring, creating a symmetrical substitution pattern that influences both the compound's physical properties and its reactivity profile. This substitution pattern places the compound within the broader category of nitrogen-benzoyl azetidines, a subclass that has gained particular attention due to the electron-withdrawing nature of the carbonyl group and its influence on ring strain and reactivity.
| Structural Feature | Classification | Chemical Significance |
|---|---|---|
| Ring System | Four-membered saturated heterocycle | High ring strain (25.4 kcal/mol) |
| Heteroatom | Nitrogen (position 1) | Basic secondary amine character |
| Benzoyl Substitution | 3,5-dimethylbenzoyl | Electron-withdrawing group influence |
| Amino Group | Position 3 on azetidine ring | Nucleophilic reactivity center |
| Molecular Formula | C₁₁H₁₄N₂O | Moderate molecular weight |
The compound's position within the broader heterocyclic classification system demonstrates the sophisticated level of structural organization possible within strained ring systems. Azetidines are distinguished from other nitrogen heterocycles by their unique combination of ring strain and stability, occupying an intermediate position between the highly reactive aziridines and the more stable five-membered pyrrolidines. This positioning has important implications for synthetic applications, as azetidines can be handled under conditions that would cause rapid decomposition of aziridines while still maintaining sufficient reactivity for controlled transformations.
Significance of Benzoyl Substitutions in Heterocyclic Systems
The incorporation of benzoyl substitutions in azetidine systems represents a significant advancement in heterocyclic chemistry, providing both synthetic versatility and unique reactivity patterns that distinguish these compounds from unsubstituted azetidines. The benzoyl group functions as an electron-withdrawing substituent that significantly influences the electronic distribution within the azetidine ring, affecting both the basicity of the nitrogen atom and the reactivity of adjacent carbon centers. This electronic modulation proves particularly important in this compound, where the combination of electron-withdrawing carbonyl and electron-donating methyl groups creates a complex electronic environment.
The strategic placement of methyl groups at the 3 and 5 positions of the benzoyl ring introduces additional layers of electronic and steric effects that further refine the compound's chemical behavior. These methyl substituents provide electron density to the aromatic system through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing nature of the carbonyl group while simultaneously introducing steric bulk that influences the compound's conformational preferences and reaction pathways. The symmetrical placement of these substituents ensures balanced electronic effects while maintaining molecular symmetry that can be advantageous in crystallization and purification processes.
The combination of benzoyl substitution with the inherent ring strain of the azetidine system creates unique opportunities for selective chemical transformations. The electron-withdrawing nature of the benzoyl group stabilizes negative charge development at adjacent positions, potentially facilitating deprotonation reactions and nucleophilic attacks at specific sites within the molecule. Simultaneously, the carbonyl group provides a reactive center for various transformations including reduction, nucleophilic addition, and coordination with metal centers, expanding the synthetic utility of the compound beyond simple ring-opening reactions typical of strained heterocycles.
| Benzoyl Substitution Effects | Electronic Impact | Reactivity Consequences |
|---|---|---|
| Carbonyl electron withdrawal | Reduced nitrogen basicity | Enhanced electrophilic character |
| 3,5-Dimethyl substitution | Partial electron donation | Modulated reactivity balance |
| Steric hindrance | Controlled approach geometry | Selective reaction pathways |
| Aromatic conjugation | Extended π-system | Enhanced stability |
| Amide resonance | Restricted rotation | Conformational control |
The significance of benzoyl substitutions extends beyond immediate electronic effects to encompass broader implications for molecular recognition and biological activity. The aromatic ring provides a platform for π-π stacking interactions and hydrophobic contacts, while the carbonyl group can participate in hydrogen bonding and metal coordination. These intermolecular interaction capabilities, combined with the unique geometric constraints imposed by the four-membered ring, position benzoyl-substituted azetidines as valuable scaffolds for molecular design applications where precise spatial arrangement of functional groups is required.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHZLYXWNGLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethylbenzoyl Chloride: A Crucial Intermediate
The synthesis of 1-(3,5-Dimethylbenzoyl)azetidin-3-amine generally begins with the preparation of 3,5-dimethylbenzoyl chloride, which serves as the acylating agent.
Staged Reaction Method for 3,5-Dimethylbenzoyl Chloride
A highly efficient and industrially relevant method involves a staged reaction of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂), as detailed in patent CN105732365A:
| Stage | Conditions | Duration | Temperature Profile | Outcome |
|---|---|---|---|---|
| 1. Heat-insulating | Reaction with SOCl₂ | 1 hour | Below 35 °C | Initial formation of acid chloride |
| 2. Heating | Controlled heating | 1 hour total | 0.5 h to 45 °C (0.5 °C/min), 0.5 h to 50 °C (1 °C/min) | Progression of reaction |
| 3. Refluxing | Reflux under heating | 2 to 3 hours | Reflux temperature | Completion and purification |
- After the reaction, excess thionyl chloride is recovered by distillation.
- The resulting 3,5-dimethylbenzoyl chloride is a colorless liquid with purity exceeding 99.8% and yields around 98.6%.
This method is notable for reducing reagent consumption and improving equipment productivity, making it suitable for scale-up.
Synthesis of this compound
The core synthetic step is the acylation of azetidin-3-amine with 3,5-dimethylbenzoyl chloride. While detailed experimental procedures specifically for this compound are scarce in the public domain, general principles and analogous procedures can be drawn from related heterocyclic amine acylations and aromatic amine chemistry.
General Acylation Procedure
- Reagents: 3,5-dimethylbenzoyl chloride and azetidin-3-amine.
- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Base: A non-nucleophilic base such as triethylamine is used to neutralize the HCl formed.
- Temperature: The reaction is often conducted at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.
The reaction proceeds via nucleophilic attack of the azetidin-3-amine nitrogen on the acid chloride, yielding the target amide.
Alternative Synthetic Routes and Considerations
Reductive Amination and Aromatic Amine Synthesis
Aromatic amines related to azetidin-3-amine derivatives have been synthesized through reductive amination and related methods, as discussed in the literature on aromatic amines and their derivatives. These methods may be adapted for azetidine amines, involving:
- Formation of imines or Schiff bases from aldehydes and amines.
- Reduction under mild conditions to yield the amine.
This approach may be useful if direct acylation is challenging due to steric hindrance or sensitivity of the azetidine ring.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The staged reaction method for preparing 3,5-dimethylbenzoyl chloride is well-documented for its efficiency and purity, providing a reliable precursor for further synthesis.
- Acylation of azetidin-3-amine is a standard organic reaction but requires careful control of temperature and stoichiometry to avoid ring-opening or side reactions.
- Aromatic amine synthesis methods involving POCl₃ and low-temperature conditions can improve yields in sterically hindered systems and may be relevant for derivatives of this compound.
- No direct experimental data for yields or conditions specific to this compound were found in the reviewed sources, indicating a potential area for further experimental optimization.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzoyl)azetidin-3-amine undergoes various chemical reactions due to the presence of the strained azetidine ring and the reactive benzoyl group. Common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, often catalyzed by acids or bases, to form linear amines.
Scientific Research Applications
1-(3,5-Dimethylbenzoyl)azetidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzoyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Group Analysis
- Azetidine vs. This strain may also limit metabolic stability in biological systems .
- Amine vs. Carboxylic Acid : The amine group in the target compound confers basicity (pKa ~9–10), whereas the carboxylic acid derivative () is acidic (pKa ~4–5). This difference significantly impacts solubility and bioavailability; the amine may enhance membrane permeability in drug design .
- Substituent Effects: The 3,5-dimethylbenzoyl group in the target compound is less electron-withdrawing than the benzodioxin group in ’s compound, which could reduce π-π stacking interactions in receptor binding. The dimethylamino group in ’s compound may improve solubility in polar solvents .
Molecular Weight and Lipophilicity
- The target compound’s low molecular weight (204.27 g/mol) aligns with Lipinski’s "Rule of Five" criteria for drug-likeness, unlike the higher-weight analogs (e.g., 391.46 g/mol in ’s compound), which may face challenges in oral absorption .
- The benzodioxin and methoxy groups in ’s compound increase lipophilicity (logP ~3–4), whereas the target compound’s simpler structure (logP ~2–3) suggests better aqueous solubility .
Application Insights
- Pharmaceutical Potential: The target compound’s amine group is a common motif in kinase inhibitors or GPCR-targeted drugs, though specific data are lacking. In contrast, the carboxylic acid analog () was discontinued, possibly due to synthetic challenges or poor activity .
- Pesticide Analogs: Chromafenozide and pyracarbolid () utilize hydrazide and carboxamide groups to mimic insect hormones or disrupt fungal membranes. The target compound lacks these functional groups, suggesting divergent applications .
Q & A
Q. What are the optimized synthetic routes for 1-(3,5-Dimethylbenzoyl)azetidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling azetidin-3-amine derivatives with 3,5-dimethylbenzoyl chloride under controlled conditions. Key parameters include:
- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., acyl group migration) .
- Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the benzoyl chloride intermediate .
- Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) may enhance reaction efficiency by scavenging HCl byproducts .
Yield optimization requires monitoring via thin-layer chromatography (TLC) and quenching with aqueous workup to isolate the product.
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer: Analytical workflows combine:
Q. What computational tools are used to predict the three-dimensional conformation of this compound?
Methodological Answer:
- Molecular Mechanics (MMFF94): Initial geometry optimization identifies low-energy conformers .
- Density Functional Theory (DFT): B3LYP/6-31G* calculations predict electronic properties and steric effects of the dimethylbenzoyl group .
- X-ray Crystallography (if crystalline): SHELXL software refines crystal structures to resolve bond angles and torsional strain in the azetidine ring .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS adducts) may arise from:
- Tautomerism or Rotamerism: Variable-temperature NMR (VT-NMR) from 25°C to −40°C can freeze conformational exchange .
- Impurity Artifacts: LC-MS/MS fragmentation patterns distinguish target compound peaks from synthetic byproducts .
- Crystallographic Validation: Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of structure, resolving ambiguities in NMR assignments .
Q. What strategies improve the compound’s stability in biological assays?
Methodological Answer:
- pH Optimization: Buffered solutions (pH 7.4) minimize hydrolysis of the benzoyl-azetidine bond .
- Lyophilization: Freeze-drying the compound in inert matrices (e.g., trehalose) enhances long-term storage stability .
- Metabolic Stability Studies: Incubation with liver microsomes identifies susceptibility to cytochrome P450 enzymes, guiding structural modifications (e.g., fluorination) .
Q. How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB) to identify binding affinities for receptors like GPCRs or kinases .
- Molecular Dynamics (MD) Simulations: GROMACS simulations assess ligand-receptor complex stability over 100-ns trajectories .
- Pharmacophore Mapping: Aligns the compound’s functional groups (e.g., benzoyl moiety, amine) with known active sites to infer mechanism of action .
Q. What experimental approaches address low yield in scale-up synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions during benzoylation .
- Design of Experiments (DoE): Statistical optimization (e.g., response surface methodology) identifies critical variables (e.g., stoichiometry, solvent ratio) .
- In Situ Monitoring: ReactIR tracks intermediate formation in real time, enabling rapid adjustments .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Analysis: Shake-flask experiments measure partition coefficients to predict blood-brain barrier penetration .
- Proteolytic Stability Assays: Incubation with serum proteases evaluates resistance to degradation, guiding azetidine ring functionalization (e.g., methyl groups) .
- In Vivo PK Studies: Radiolabeled analogs (³H or ¹⁴C) quantify absorption, distribution, and excretion in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
